molecular formula C20H18N2O4S B2500395 N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 681158-09-8

N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2500395
CAS RN: 681158-09-8
M. Wt: 382.43
InChI Key: KENJTCSPOXRBPL-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as ITB or ITB-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

The COVID-19 pandemic caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has significantly impacted global health and economies. Researchers have explored potential inhibitors to combat the virus, and the 3-Chymotrypsin-like cysteine protease (3CL pro) is a crucial target due to its role in viral replication . N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives have been synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro. Notably, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. Molecular docking studies further rationalized the binding mode of this compound .

Other Biological Activities

Beyond antiviral properties, thiazole derivatives have demonstrated diverse biological activities. While not specific to the compound , it’s worth noting that thiazoles have been associated with the following effects:

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENJTCSPOXRBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

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